molecular formula C12H18ClN3O2S B6522684 2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 951919-87-2

2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine

Cat. No. B6522684
CAS RN: 951919-87-2
M. Wt: 303.81 g/mol
InChI Key: XJYLOXJZEKSNCD-UHFFFAOYSA-N
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Description

“2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine” is a chemical compound with the CAS Number: 21103-30-0 . It has a molecular weight of 239.75 . The compound is an oil at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,4-9,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound’s storage temperature is at room temperature .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c13-11-2-1-3-12(10-11)15-5-7-16(8-6-15)19(17,18)9-4-14/h1-3,10H,4-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYLOXJZEKSNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine

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